3-Ethoxycyclobutan-1-amine hydrochloride
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Overview
Description
3-Ethoxycyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO It is a cyclobutane derivative with an ethoxy group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycyclobutan-1-amine hydrochloride typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 3-ethoxycyclobutanone with ammonia or an amine under controlled conditions to form the desired amine. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines .
Scientific Research Applications
3-Ethoxycyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxycyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethoxycyclobutan-1-amine hydrochloride include other cyclobutane derivatives with different substituents, such as:
- 3-Methoxycyclobutan-1-amine hydrochloride
- 3-Propoxycyclobutan-1-amine hydrochloride
- 3-Butoxycyclobutan-1-amine hydrochloride .
Uniqueness
What sets this compound apart is its specific ethoxy group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-ethoxycyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-8-6-3-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSGSZYRXASUTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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